ACP-105

Description

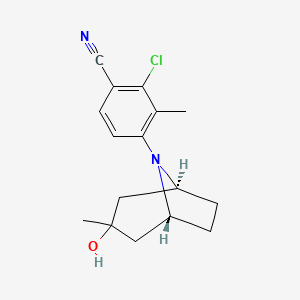

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEODVPKPRQETQ-OCZCAGDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2CC(C3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on ACP-105 and its Androgen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective androgen receptor modulator (SARM) ACP-105, with a core focus on its binding affinity to the androgen receptor (AR). This document outlines quantitative binding data, detailed experimental protocols, and the associated signaling pathways.

Introduction to this compound

This compound is a non-steroidal, orally bioavailable SARM that has demonstrated potent anabolic effects in preclinical models. It was developed with the aim of providing the therapeutic benefits of androgens, such as increasing muscle mass and bone density, while minimizing the androgenic side effects on tissues like the prostate. This compound acts as a partial agonist to the androgen receptor. Its tissue-selective nature makes it a subject of interest for various therapeutic applications, including conditions associated with muscle and bone wasting, and potentially for neuroprotective purposes.

Quantitative Binding Affinity Data

The binding affinity of this compound to the androgen receptor has been quantified using various in vitro assays. The data is summarized in the table below, providing a comparison with other relevant androgens.

| Compound | Receptor | Assay Type | Value | Reference |

| This compound | Androgen Receptor (Wild Type) | Functional Assay | pEC50: 9.0 | |

| This compound | Androgen Receptor (T877A Mutant) | Functional Assay | pEC50: 9.3 | |

| Testosterone | Androgen Receptor | Binding Assay | Ki: 29 nM | |

| Dihydrotestosterone (DHT) | Androgen Receptor | Binding Assay | Ki: 10 nM | |

| RAD140 | Androgen Receptor | Binding Assay | Ki: 7 nM | |

| Ostarine (MK-2866) | Androgen Receptor | Binding Assay | Ki: 3.8 nM | |

| Andarine (S-4) | Androgen Receptor | Binding Assay | Ki: 4 nM |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Experimental Protocols

The determination of this compound's binding affinity and functional activity involves specific in vitro and in vivo experimental protocols.

3.1. In Vitro: Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a functional, cell-based high-throughput screening method used to identify and characterize receptor ligands.

-

Objective: To determine the functional agonist or antagonist activity of this compound on the androgen receptor.

-

Cell Line: Typically, a fibroblast cell line like NIH 3T3 is used.

-

Methodology:

-

Transfection: The cells are transiently co-transfected with a plasmid encoding the human androgen receptor and a reporter gene, often luciferase, linked to an androgen-responsive element.

-

Treatment: The transfected cells are then treated with varying concentrations of this compound. A known androgen, such as dihydrotestosterone (DHT), is used as a positive control.

-

Incubation: The cells are incubated for a set period (e.g., 24-48 hours) to allow for receptor activation and subsequent reporter gene expression.

-

Lysis and Measurement: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to a control (e.g., a constitutively expressed reporter) and plotted against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal response is observed).

-

3.2. In Vivo: Hershberger Assay

The Hershberger assay is a standard in vivo method for assessing the anabolic and androgenic activity of a compound.

-

Objective: To determine the tissue-selective anabolic and androgenic effects of this compound.

-

Animal Model: Immature, castrated male rats.

-

Methodology:

-

Acclimatization and Castration: Young male rats are acclimatized to the laboratory conditions and then surgically castrated.

-

Treatment Period: After a recovery period, the rats are treated with daily doses of this compound (or a vehicle control and a reference androgen like testosterone propionate) for a specified duration, typically 7 to 10 days.

-

Necropsy and Organ Weight Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed. The key tissues are the levator ani muscle (an indicator of anabolic activity) and the ventral prostate and seminal vesicles (indicators of androgenic activity).

-

Data Analysis: The weights of the levator ani muscle and the androgen-dependent organs are compared between the different treatment groups. The ratio of anabolic to androgenic activity is then calculated to determine the tissue selectivity of the compound.

-

Signaling Pathways and Mechanism of Action

Upon binding to the androgen receptor, this compound initiates a cascade of intracellular events that lead to its observed physiological effects.

4.1. Anabolic Signaling in Muscle Tissue

In skeletal muscle, the binding of this compound to the androgen receptor is believed to trigger downstream signaling pathways that promote muscle protein synthesis. While the precise downstream targets are still under investigation, it is hypothesized that, similar to other androgens, it may involve the activation of the mTOR (mechanistic target of rapamycin) pathway. This leads to increased translation of proteins involved in muscle growth and repair.

4.2. Neuroprotective Signaling

Studies have suggested that this compound may have neuroprotective effects. The binding of this compound to androgen receptors in the brain could potentially modulate signaling pathways involved in neuronal survival and function. For instance, it has been observed to influence microtubule-associated protein 2 (MAP-2) immunoreactivity in different brain regions.

Visualizations

5.1. Signaling Pathway of this compound in Muscle Tissue

Caption: Hypothesized signaling pathway of this compound in muscle tissue.

5.2. Experimental Workflow for R-SAT Assay

Caption: Workflow of the Receptor Selection and Amplification Technology (R-SAT) assay.

5.3. Logical Diagram of Selective Androgen Receptor Modulation

Preclinical Profile of ACP-105 in Cognitive Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on ACP-105, a selective androgen receptor modulator (SARM), and its effects on cognitive function. The information presented is collated from key studies in the field, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cognitive performance and related biomarkers.

Table 1: Effects of this compound on Cognitive and Motor Performance in a Mouse Model of Radiation-Induced Cognitive Impairment

| Behavioral Test | Treatment Group | Performance Metric | Result | p-value | Reference |

| Rotarod Test | Sham-Vehicle | Latency to Fall (s) | Baseline | - | |

| Sham-ACP-105 | Latency to Fall (s) | Enhanced performance | N/A | ||

| Irradiated-Vehicle | Latency to Fall (s) | Significantly lower than Sham-Vehicle | < 0.05 | ||

| Irradiated-ACP-105 | Latency to Fall (s) | No significant impairment compared to Sham-ACP-105 | N/A | ||

| Cued Fear Conditioning | Sham-Vehicle | Freezing Behavior (%) | Baseline | - | |

| Sham-ACP-105 | Freezing Behavior (%) | Enhanced fear conditioning | N/A | ||

| Irradiated-Vehicle | Freezing Behavior (%) | Reduced fear conditioning | N/A | ||

| Irradiated-ACP-105 | Freezing Behavior (%) | Enhanced fear conditioning | N/A |

Table 2: Neurochemical Effects of this compound in a Mouse Model of Radiation-Induced Cognitive Impairment

| Brain Region | Treatment Group | Biomarker | Change | p-value | Reference |

| Sensorimotor Cortex | Sham-ACP-105 | MAP-2 Immunoreactivity | Reduced | < 0.05 | |

| Entorhinal Cortex | Sham-ACP-105 | MAP-2 Immunoreactivity | Trend towards increase | N/A | |

| Irradiated Cortex | Irradiated-ACP-105 | MAP-2 Immunoreactivity | No significant effect | > 0.05 | |

| Hippocampus (Sham or Irradiated) | This compound treated | MAP-2 Immunoreactivity | No significant effect | > 0.05 |

Table 3: Effects of this compound in a Mouse Model of Alzheimer's Disease

| Behavioral/Biochemical Measure | Treatment Group | Outcome | Change | p-value | Reference |

| Anxiety-like Behavior | This compound alone | Reduced anxiety | N/A | N/A | |

| Cognition (Spatial Memory) | This compound + AC-186 | Improved cognition | N/A | N/A | |

| Amyloid-β Degrading Enzymes | This compound + AC-186 | Neprilysin & Insulin-degrading enzyme | Increased | N/A | |

| Amyloid-β Levels | This compound + AC-186 | Brain Amyloid-β | Decreased | N/A | |

| Androgen Receptor Levels | This compound + AC-186 | Brain Androgen Receptor | Increased | N/A |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Animal Models and Drug Administration

-

Radiation-Induced Cognitive Impairment Model: Female C57BL/6J mice are subjected to whole-brain irradiation. This compound is administered via subcutaneously implanted osmotic mini-pumps at a dose of 1 mg/kg/day.

-

Alzheimer's Disease Model: Male gonadectomized triple transgenic (3xTg-AD) mice are used. This compound is administered chronically.

Behavioral Assays

-

Rotarod Test: This test is used to assess motor coordination and balance.

-

Apparatus: A commercially available rotarod apparatus with a rotating rod is used.

-

Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.

-

Procedure:

-

Mice are placed on the rotating rod, which accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

-

The latency to fall from the rod is recorded for each mouse.

-

Multiple trials (typically 3) are conducted with an inter-trial interval (e.g., 15 minutes).

-

-

Data Analysis: The average latency to fall across trials is calculated and compared between treatment groups.

-

-

Cued Fear Conditioning: This test assesses fear-associated learning and memory.

-

Apparatus:

-

An In-Depth Technical Guide to ACP-105: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-105 is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the scientific community for its potential therapeutic applications, including the treatment of age-related cognitive decline. As a SARM, this compound is designed to selectively target androgen receptors in specific tissues, aiming to elicit the anabolic benefits of androgens with a reduced androgenic side effect profile compared to traditional anabolic-androgenic steroids. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, presenting quantitative data in structured tables, detailing available experimental methodologies, and visualizing key pathways and workflows to support further research and development.

Chemical Structure and Identification

This compound, with the IUPAC name 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile, is a small molecule with a distinct chemical architecture that dictates its selective interaction with the androgen receptor. Its identity is well-defined by various chemical identifiers.

| Identifier | Value |

| IUPAC Name | 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile |

| CAS Number | 1048998-11-3 |

| Chemical Formula | C₁₆H₁₉ClN₂O |

| Molecular Weight | 290.79 g/mol |

| SMILES | CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic behavior. The available data for this compound is summarized below.

| Property | Value | Source |

| Melting Point | Not available in search results | |

| Solubility | Soluble in DMSO and Ethanol | |

| pEC₅₀ (AR wild type) | 9.0 | |

| pEC₅₀ (AR mutation T877A) | 9.4 | |

| LogP (in silico) | ~2.9 | |

| LogS (in silico) | -4.2 | |

| Appearance | Solid powder |

Pharmacological Properties and Biological Activity

This compound is characterized by its high affinity and potency as a selective androgen receptor modulator. Its tissue-selective activity has been demonstrated in preclinical studies.

| Parameter | Finding | Species/Model |

| Binding Affinity | High affinity for the androgen receptor. | In vitro |

| Anabolic Activity | Demonstrates anabolic effects on muscle and bone. | Preclinical models |

| Androgenic Activity | Minimal effect on the prostate. | Preclinical models |

| Cognitive Effects | Has been investigated for potential use in treating age-related cognitive decline. | |

| Anxiety-like Behavior | Reduces anxiety-like behavior in a mouse model of Alzheimer's disease. | Mouse |

| Spatial Memory | Enhances spatial memory when co-administered with an estrogen receptor β agonist. | Mouse |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of key experimental methodologies relevant to the study of this compound.

Androgen Receptor Binding Assay

A common method to determine the binding affinity of a compound to the androgen receptor is a competitive binding assay.

Objective: To determine the half-maximal effective concentration (pEC₅₀) of this compound for the androgen receptor.

General Protocol:

-

Cell Culture: Utilize a cell line engineered to express the human androgen receptor (e.g., HEK293 or CHO cells).

-

Ligand Preparation: Prepare a solution of a radiolabeled androgen (e.g., ³H-mibolerone) at a constant concentration.

-

Competitor Preparation: Prepare serial dilutions of this compound.

-

Incubation: Incubate the cells with the radiolabeled androgen and varying concentrations of this compound.

-

Washing and Lysis: After incubation, wash the cells to remove unbound ligand and then lyse the cells.

-

Scintillation Counting: Measure the amount of bound radioligand in the cell lysate using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The IC₅₀ (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined and can be used to calculate the Ki and pEC₅₀.

In Vivo Assessment of Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo protocol to assess the anabolic and androgenic properties of a compound.

Objective: To determine the anabolic and androgenic effects of this compound in a rodent model.

General Protocol:

-

Animal Model: Use castrated male rats (to eliminate endogenous androgen production).

-

Dosing: Administer this compound at various doses to different groups of rats for a specified period (e.g., 10 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are also included.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific tissues.

-

Anabolic indicators: Levator ani muscle.

-

Androgenic indicators: Ventral prostate and seminal vesicles.

-

-

Data Analysis: Compare the weights of the target tissues in the this compound treated groups to the control groups. The ratio of anabolic to androgenic activity can be calculated.

Signaling Pathways and Workflows

The mechanism of action of this compound involves its interaction with the androgen receptor, leading to the modulation of downstream signaling pathways.

Caption: Generalized signaling pathway of a Selective Androgen Receptor Mod

In Vitro Effects of ACP-105 on Muscle Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, specific peer-reviewed in vitro studies detailing the quantitative effects of ACP-105 on muscle cell differentiation are not publicly available. The following guide is constructed based on the known mechanisms of Selective Androgen Receptor Modulators (SARMs) and data from in vitro studies of other compounds in this class, such as Ostarine. The quantitative data presented is illustrative and intended to reflect the anticipated effects of a potent SARM like this compound. The experimental protocols and signaling pathways described are based on established methodologies in the field of myogenesis research.

Executive Summary

This compound is a non-steroidal Selective Androgen Receptor Modulator (SARM) recognized for its anabolic properties, demonstrating a strong affinity for the androgen receptor (AR).[1][2][3] While in vivo studies and anecdotal evidence suggest its potential for increasing lean muscle mass, detailed in vitro investigations into its direct effects on myoblast differentiation are lacking in publicly available literature. This technical guide provides a comprehensive overview of the anticipated in vitro effects of this compound on muscle cell differentiation, drawing parallels from related SARMs. It outlines detailed experimental protocols for assessing myogenesis, presents illustrative quantitative data, and visualizes the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers designing and interpreting in vitro studies on this compound and other SARMs in the context of muscle biology and drug discovery.

Core Concepts: SARMs and Myogenic Differentiation

Myogenic differentiation is a highly regulated process where myoblasts, or muscle precursor cells, proliferate, exit the cell cycle, and fuse to form multinucleated myotubes, the precursors to mature muscle fibers. This process is orchestrated by a family of transcription factors known as Myogenic Regulatory Factors (MRFs), including MyoD, Myf5, myogenin, and MRF4.[4][5]

Androgens, acting through the androgen receptor, are known to play a significant role in muscle development and hypertrophy. SARMs like this compound are designed to selectively activate AR in anabolic tissues such as muscle and bone, with reduced activity in androgenic tissues like the prostate. In vitro studies with other SARMs have demonstrated their capacity to promote myogenic differentiation by modulating the expression of key MRFs.

Illustrative Quantitative Data: The Anticipated Effects of this compound on Myogenesis

The following tables present hypothetical quantitative data that illustrates the expected dose-dependent effects of this compound on key markers of muscle cell differentiation in a C2C12 myoblast model. This data is extrapolated from the known effects of other anabolic SARMs.

Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) mRNA Expression

| Treatment Group | MyoD (Fold Change vs. Vehicle) | Myogenin (Fold Change vs. Vehicle) |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |

| This compound (1 nM) | 1.5 ± 0.2 | 1.8 ± 0.3 |

| This compound (10 nM) | 2.8 ± 0.4 | 3.5 ± 0.5 |

| This compound (100 nM) | 4.2 ± 0.6 | 5.1 ± 0.7 |

Table 2: Quantification of Myotube Formation and Hypertrophy

| Treatment Group | Fusion Index (%) | Myotube Diameter (μm) |

| Vehicle Control | 25 ± 3 | 15 ± 2 |

| This compound (1 nM) | 35 ± 4 | 20 ± 3 |

| This compound (10 nM) | 55 ± 6 | 28 ± 4 |

| This compound (100 nM) | 70 ± 8 | 35 ± 5 |

-

Fusion Index: Calculated as the percentage of total nuclei that are located within myosin heavy chain-positive myotubes.

-

Myotube Diameter: Average diameter of myotubes, indicating hypertrophy.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of this compound on muscle cell differentiation.

C2C12 Myoblast Culture and Differentiation

-

Cell Culture: C2C12 mouse myoblasts are cultured in Growth Medium (GM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Differentiation: To induce differentiation, C2C12 myoblasts are grown to approximately 80-90% confluency. The GM is then replaced with Differentiation Medium (DM), which consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the DM at the desired concentrations. A vehicle-only control group is included in all experiments. The final concentration of the vehicle should be kept constant across all treatment groups and should not exceed 0.1% to avoid solvent-induced toxicity.

Quantitative Real-Time PCR (qRT-PCR) for MRF Expression

-

RNA Extraction: Total RNA is extracted from C2C12 cells at various time points after the induction of differentiation using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: The relative mRNA expression levels of myogenic regulatory factors (MyoD, myogenin) are quantified using SYBR Green-based qRT-PCR. Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH).

Immunofluorescence for Myotube Analysis

-

Fixation and Permeabilization: Differentiated C2C12 cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against a marker of terminal differentiation, such as myosin heavy chain (MyHC). Following primary antibody incubation, a fluorescently labeled secondary antibody is applied.

-

Nuclear Staining: Nuclei are counterstained with a fluorescent DNA-binding dye like DAPI.

-

Imaging and Quantification: Images are captured using a fluorescence microscope. The fusion index and myotube diameter are quantified using image analysis software (e.g., ImageJ). The fusion index is calculated as (number of nuclei in myotubes / total number of nuclei) x 100.

Signaling Pathways and Visualizations

The anabolic effects of this compound on muscle cell differentiation are anticipated to be mediated primarily through the androgen receptor signaling pathway and its interaction with other key myogenic pathways.

Androgen Receptor Signaling Pathway in Myogenesis

Upon binding to this compound, the androgen receptor translocates to the nucleus and acts as a ligand-activated transcription factor. In the nucleus, the AR-ACP-105 complex binds to androgen response elements (AREs) in the promoter regions of target genes, including those that promote myogenesis.

Experimental Workflow for Assessing Myogenesis

The following workflow outlines the key steps in an in vitro experiment designed to evaluate the effects of this compound on muscle cell differentiation.

References

- 1. Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androgen receptor enhances myogenin expression and accelerates differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gelomics.com [gelomics.com]

- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for ACP-105: A Selective Androgen Receptor Modulator for Laboratory Investigation

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the laboratory synthesis of ACP-105, a potent and selective androgen receptor modulator (SARM).

This compound, with the chemical name 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile, has garnered significant interest within the research community for its potential therapeutic applications stemming from its selective anabolic activity. This protocol outlines a multi-step synthesis suitable for laboratory-scale production, providing a foundation for further research and development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the three-step synthesis of this compound, starting from 2-chloro-6-fluorotoluene. This data is crucial for reaction planning, stoichiometry calculations, and assessing overall efficiency.

| Step | Reactant 1 | Amount (mmol) | Reactant 2 | Amount (mmol) | Catalyst/Reagent | Amount (mmol) | Solvent | Volume (mL) | Temperature (°C) | Time | Product | Yield (%) |

| 1 | 2-chloro-6-fluorotoluene | 34.6 | Bromine | 38.1 | Iron | 0.17 | Dichloromethane | 50 | Room Temp. | 15 min | 3-bromo-2-chloro-6-fluorotoluene | Not Reported |

| 2 | 3-bromo-2-chloro-6-fluorotoluene | 0.78 | Zinc Cyanide | 0.78 | Tetrakis(triphenylphosphine)palladium(0) | 0.023 | DMF | 1 | 200 (Microwave) | 150 sec | 2-chloro-4-fluoro-3-methylbenzonitrile | Not Reported |

| 3 | 2-chloro-4-fluoro-3-methylbenzonitrile | 14.6 | endo-3-exo-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride | 19.0 | K₂CO₃ | 48.2 | Dimethyl sulfoxide | 40 | 80 | 18 h | This compound | 36.4% (of free base) |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 3-bromo-2-chloro-6-fluorotoluene

-

To a reaction vessel, add 2-chloro-6-fluorotoluene (34.6 mmol) and iron powder (0.17 mmol).

-

Stir the mixture at room temperature.

-

Slowly add bromine (38.1 mmol) in three equal portions at one-minute intervals.

-

Continue stirring the reaction mixture for an additional 15 minutes.

-

Add dichloromethane (50 mL) to the reaction mixture.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a 10% sodium thiosulfate solution (30 mL) until the color of the organic layer is discharged.

-

Separate the layers and wash the organic layer with a saturated sodium hydrogen carbonate solution (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product.

Step 2: Synthesis of 2-chloro-4-fluoro-3-methylbenzonitrile

-

In a microwave-safe vial, combine 3-bromo-2-chloro-6-fluorotoluene (0.78 mmol), zinc cyanide (0.78 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.023 mmol).

-

Add dimethylformamide (DMF, 1 mL) to the vial.

-

Irradiate the mixture in a microwave reactor at 200 °C for 150 seconds.

-

After cooling, add diethyl ether (30 mL) to the reaction mixture.

-

Wash the mixture with a 4% magnesium sulfate solution (3 x 20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of n-heptane and ethyl acetate (9:1).

Step 3: Synthesis of this compound (2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile)

-

In a round-bottom flask, dissolve 2-chloro-4-fluoro-3-methylbenzonitrile (14.6 mmol), endo-3-exo-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride (19.0 mmol), and potassium carbonate (K₂CO₃, 48.2 mmol) in dimethyl sulfoxide (40 mL).[1][2]

-

Stir the mixture under an inert argon atmosphere at 80 °C for 18 hours.[1][2]

-

Pour the reaction mixture into water (200 mL) and stir for 30 minutes.[1]

-

Collect the resulting off-white solid by filtration.

-

Recrystallize the solid twice from toluene to yield the purified this compound free base as a white powder (1.53 g, 36.4% yield).

-

Optional (for hydrochloride salt preparation): Dissolve the purified product in diethyl ether. Add a 4M solution of HCl in 1,4-dioxane (1 equivalent). Stir the mixture for 15 minutes. Collect the precipitated hydrochloride salt by filtration, wash with diethyl ether, and dry.

Visualizations

The following diagrams illustrate the logical workflow of the this compound synthesis protocol.

Caption: Overall workflow for the three-step synthesis of this compound.

Caption: Detailed experimental workflow for the synthesis of this compound.

References

LC-MS/MS method for ACP-105 detection in urine

An LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method provides a highly selective and sensitive approach for the detection and quantification of the selective androgen receptor modulator (SARM) ACP-105 in urine. This application note details a comprehensive protocol for researchers and professionals in drug development and anti-doping sciences. The method is crucial for understanding the pharmacokinetics, metabolism, and for monitoring the misuse of this compound in sports.

This compound is a nonsteroidal SARM known for its tissue-specific anabolic effects, making it a substance of interest in both therapeutic research and sports doping control. Effective detection methods are essential for identifying the parent compound and its metabolites, which can be present in urine for up to 96 hours after administration. The primary metabolic pathways for this compound include oxidation (monohydroxylation, dihydroxylation), dehydration, and Phase II conjugation, such as glucuronidation. Therefore, a robust analytical method must account for these transformations, often requiring an enzymatic hydrolysis step to cleave glucuronide conjugates prior to extraction and analysis.

Principle of the Method

This method involves the enzymatic hydrolysis of this compound glucuronides in a urine sample, followed by solid-phase extraction (SPE) to isolate and concentrate the analyte and its metabolites. The purified extract is then injected into an LC-MS/MS system. The separation of this compound from endogenous urine components is achieved using reverse-phase liquid chromatography. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocol

Reagents and Materials

-

This compound reference standard

-

Internal Standard (IS) (e.g., this compound-d4)

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 6.8)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode C8/SCX)

Sample Preparation

The sample preparation workflow is critical for removing matrix interferences and concentrating the analyte.

-

Sample Thawing & Centrifugation : Thaw frozen urine samples at room temperature. Vortex for 10 seconds and centrifuge at 4,000 x g for 5 minutes to pellet any precipitate.

-

Internal Standard Spiking : To 1 mL of supernatant, add the internal standard (IS) to a final concentration of 10 ng/mL.

-

Enzymatic Hydrolysis : Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase enzyme solution. Vortex gently and incubate at 55°C for 2 hours to cleave glucuronide conjugates.

-

Solid-Phase Extraction (SPE) :

-

Conditioning : Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

-

Loading : Load the hydrolyzed sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of 20% methanol in water to remove polar interferences.

-

Elution : Elute this compound and its metabolites with 2 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Application Notes and Protocols for the Analytical Standards of ACP-105

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards and quality control protocols for the research compound ACP-105. Adherence to these guidelines will ensure the identity, purity, and quality of this compound used in non-clinical research settings, leading to more reliable and reproducible experimental outcomes.

This compound Reference Standard Specifications

A qualified analytical reference standard of this compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the key analytical specifications for an this compound reference standard.

Table 1: this compound Reference Standard Specifications

| Parameter | Specification | Analytical Method |

| Identification | ||

| Appearance | White to off-white solid | Visual Inspection |

| ¹H NMR | Conforms to the structure of this compound | ¹H NMR Spectroscopy |

| ¹³C NMR | Conforms to the structure of this compound | ¹³C NMR Spectroscopy |

| Mass Spectrometry (MS) | Molecular ion consistent with the molecular weight | ESI-MS or EI-MS |

| Purity | ||

| Purity by HPLC | ≥ 98.0% | HPLC-UV |

| Physical Properties | ||

| Molecular Formula | C₁₆H₁₉ClN₂O | - |

| Molecular Weight | 290.79 g/mol | - |

| Solubility | Soluble in DMSO and Ethanol | Solubility Assessment |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol describes a representative reverse-phase HPLC method for determining the purity of an this compound sample.

Objective: To separate this compound from potential impurities and quantify its purity by UV detection.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (optional, for mobile phase modification).

-

This compound reference standard and sample.

-

Volumetric flasks and pipettes.

-

Analytical balance.

Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point could be a mixture of Acetonitrile:Water (e.g., 50:50 v/v). A gradient elution may be necessary to achieve optimal separation of all impurities. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous phase can improve peak shape.

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask. Dilute to the mark to obtain a concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with acetonitrile and water (see step 1).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.[1]

-

-

Analysis:

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

-

-

Data Analysis:

-

Calculate the purity of the this compound sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

-

Table 2: Typical HPLC-UV Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (with optional 0.1% Formic Acid) |

| Gradient | 20-80% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Temperature | 30 °C |

| Detection | UV at 254 nm[1] |

| Expected Retention Time | ~4.5 - 6.0 min[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Objective: To verify the identity of the this compound compound by comparing its NMR spectrum to the expected chemical shifts and coupling patterns.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]

-

This compound sample.

-

Pipettes.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer on the deuterated solvent signal.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Compare the chemical shifts (δ) and coupling constants (J) of the observed signals with the expected values for the this compound structure.

-

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| 7.39 (d, J=8.6 Hz, 1H) | 155.8 |

| 6.84 (d, J=8.6 Hz, 1H) | 138.4 |

| 3.82 (m, 2H) | 132.0 |

| 2.36 (s, 3H) | 129.7 |

| 2.32-2.22 (m, 2H) | 117.9 |

| 2.17-1.98 (m, 2H) | 115.5 |

| 1.92-1.77 (m, 4H) | 105.1 |

| 1.26 (s, 3H) | 69.6 |

| 59.3 | |

| 45.9 | |

| 34.7 | |

| 27.4 | |

| 17.9 |

Note: The chemical shifts are based on published data and may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation

This protocol describes the use of mass spectrometry to confirm the molecular weight of this compound.

Objective: To verify the molecular weight of the this compound compound.

Instrumentation and Materials:

-

Mass spectrometer (e.g., ESI-QTOF or similar).

-

This compound sample.

-

Solvent (e.g., acetonitrile or methanol).

Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in a suitable solvent.

-

MS Analysis: Infuse the sample solution into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and confirm that its mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound (290.79 g/mol ). The expected m/z for the protonated molecule would be approximately 291.1259.

Visualizations

Experimental Workflow for this compound Reference Standard Qualification

The following diagram illustrates the logical workflow for the qualification of an this compound analytical reference standard.

Caption: Workflow for this compound Reference Standard Qualification.

Androgen Receptor Signaling Pathway

This compound is a Selective Androgen Receptor Modulator (SARM). It selectively binds to androgen receptors (AR) and modulates their activity. The diagram below illustrates the general mechanism of action for an androgen receptor agonist.

Caption: Simplified Androgen Receptor Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in ACP-105 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACP-105. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-steroidal Selective Androgen Receptor Modulator (SARM). It functions as a partial agonist for the androgen receptor (AR), meaning it binds to and activates the receptor, but with a lower maximal effect compared to a full agonist like testosterone. Its intended mechanism is to selectively stimulate anabolic activity (muscle and bone growth) with minimal androgenic side effects on tissues like the prostate.

Q2: What are the key in vitro characteristics of this compound?

This compound demonstrates high affinity for the androgen receptor. Key quantitative metrics are summarized in the table below.

Q3: What is the reported anabolic-to-androgenic ratio of this compound?

In preclinical studies involving castrated rats, this compound showed a clear separation of anabolic and androgenic effects. This is a critical parameter for a SARM, and the reported values are presented in the data summary table.

Q4: What are some potential reasons for inconsistent results in my this compound experiments?

Inconsistent results with this compound can stem from several factors, including:

-

Compound Quality and Purity: Since many SARMs are sold as

Technical Support Center: ACP-105 Solution Stability

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of ACP-105 in solution. Accurate handling and storage of this compound are critical for ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a non-steroidal selective androgen receptor modulator (SARM) with low aqueous solubility.[1] For research purposes, the most commonly recommended solvents are Dimethyl Sulfoxide (DMSO) and Ethanol. It is practically insoluble in water.

Q2: My this compound solution has formed a precipitate. What should I do?

A2: Precipitation, or "crashing out," of the compound from the solution can occur, particularly if the solution has been stored at a lower temperature than it was prepared at, or if the concentration exceeds its solubility limit in the chosen solvent.

-

Gentle Warming: Try gently warming the solution in a water bath (around 37-45°C) and vortexing or sonicating until the precipitate redissolves.[2]

-

Solvent Addition: If warming is ineffective, you may have a supersaturated solution. Consider diluting the solution with a small amount of the original solvent.

-

Re-evaluation of Storage Conditions: To prevent future precipitation, ensure your stock solutions are stored at the recommended temperatures and are not subjected to repeated freeze-thaw cycles.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: Proper storage is crucial for maintaining the integrity of your this compound stock solutions. The following table summarizes the recommended storage conditions based on available data for this compound and other SARMs.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not widely published, it is a general best practice in chemical research to protect solutions of organic compounds from light to prevent potential photodegradation. Therefore, it is recommended to store this compound solutions in amber vials or wrap the vials in aluminum foil and keep them in the dark.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: There is limited publicly available data on the pH-stability profile of this compound. However, like many small molecules with functional groups susceptible to hydrolysis, its stability is likely influenced by pH. For any experiments involving aqueous buffers, it is highly recommended to prepare fresh dilutions from your organic stock solution immediately before use. If you must store aqueous solutions for a short period, it is advisable to keep them refrigerated (2-8°C) and use them as quickly as possible. A stability study in your specific buffer system is recommended for long-term experiments.

Q6: I suspect my this compound solution has degraded. How can I check its integrity?

A6: The most reliable way to assess the integrity of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a UV detector. This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.

Data Presentation: Solubility and Storage Stability

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | ≥ 103 mg/mL (354.21 mM) | [3] |

| Ethanol | Sparingly soluble (1-10 mg/mL) | [1] |

| Water | Insoluble | [4] |

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | ≥ 4 years | |

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | |

| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |

Experimental Protocols

Protocol: Stability-Indicating HPLC-MS Method for this compound

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.

1. Objective: To develop and validate an HPLC-MS method capable of separating and quantifying this compound from its potential degradation products generated under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

2. Materials and Reagents:

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

C18 reverse-phase HPLC column

3. Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

Mass Spectrometer (e.g., single quadrupole or triple quadrupole)

4. Preparation of Solutions:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.

5. Forced Degradation Studies:

-

Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix the working solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Incubate the working solution at 60°C for 24 hours.

-

Photostability: Expose the working solution to a light source (e.g., in a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.

6. HPLC-MS Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the parent compound and any degradation products.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Monitor at a suitable UV wavelength (e.g., determined by a UV scan of this compound) and by MS in positive ion mode, monitoring for the parent ion of this compound and any potential degradation products.

7. Data Analysis:

-

Compare the chromatograms of the stressed samples to the control (unstressed) sample.

-

Calculate the percentage of this compound remaining in each stressed sample.

-

Identify the retention times of any new peaks, which represent potential degradation products.

-

Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification. It is known that this compound is prone to oxidation, which can result in mono-, di-, and trihydroxylated metabolites.

Visualizations

Caption: Experimental workflow for assessing this compound stability.

Caption: Troubleshooting guide for this compound solution precipitation.

Caption: Simplified signaling pathway of this compound.

References

- 1. First multifaceted ADME profile of this compound (CAS: 1048998-11-3): a novel non-steroidal selective androgen receptor modulator used as doping in sports—integrative in silico toxicological studies for clinical and forensic toxicology purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jdc.jefferson.edu [jdc.jefferson.edu]

- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

Validation & Comparative

A Comparative Analysis of the Side Effect Profiles of ACP-105 and Traditional Androgens

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of the selective androgen receptor modulator (SARM) ACP-105 and traditional androgens, such as testosterone. The information is supported by available preclinical and clinical data to assist researchers in understanding the differential effects of these two classes of anabolic compounds.

Executive Summary

This compound, a non-steroidal SARM, was developed to provide the therapeutic benefits of androgens in muscle and bone with a more favorable side effect profile. Traditional androgens, while effective, are associated with a wide range of undesirable effects due to their lack of tissue selectivity. Preclinical data suggests that this compound exhibits a higher degree of tissue selectivity, potentially reducing the incidence and severity of androgenic side effects. However, it is crucial to note that the long-term safety profile of this compound in humans has not been extensively studied, whereas the side effects of traditional androgens are well-documented through decades of clinical use and research.

Data Presentation: Side Effect Profile Comparison

The following table summarizes the known and potential side effects of this compound compared to traditional androgens, based on available scientific literature.

| Side Effect Category | This compound | Traditional Androgens (e.g., Testosterone Enanthate) |

| Anabolic:Androgenic Ratio | Reported as 3.19:1 to 10:1 (preclinical)[1][2] | Approximately 1:1 |

| Hepatotoxicity | Mild elevation in liver enzymes reported in some preclinical and anecdotal reports.[3] Considered less hepatotoxic than oral steroids. | Can cause elevations in liver enzymes (AST, ALT).[4] Risk is higher with oral 17-alpha-alkylated androgens. |

| Lipid Profile | Potential for decreased HDL and increased LDL cholesterol.[3] | Decreased HDL cholesterol is a common side effect. Can also increase LDL cholesterol. |

| Hormonal Suppression | Suppresses natural testosterone production. | Suppresses endogenous testosterone, LH, and FSH production. |

| Androgenic Effects | ||

| - Prostate | Minimal effect on prostate size in preclinical models. | Can lead to benign prostatic hyperplasia (BPH) and potentially exacerbate prostate cancer. |

| - Acne and Oily Skin | Possible, but generally considered to be less frequent and severe. | Common side effect. |

| - Hair Loss | Possible in genetically predisposed individuals, but likely to a lesser extent. | Can accelerate male pattern baldness. |

| Cardiovascular | Potential for negative changes in lipid profiles. Long-term cardiovascular effects are unknown. | Can increase blood pressure and risk of cardiovascular events. |

| Gynecomastia | Does not aromatize to estrogen, so the risk is theoretically lower. | Can aromatize to estrogen, leading to the development of breast tissue in males. |

| Virilization in Females | Lower potential due to tissue selectivity, but still a risk. | High risk of developing male characteristics (e.g., deepened voice, clitoral enlargement). |

| Psychological Effects | Long-term effects on mood and behavior are not well-studied. | Can cause mood swings, aggression ("roid rage"), and depression. |

Experimental Protocols

Determination of Anabolic and Androgenic Activity (Hershberger Bioassay)

The anabolic and androgenic potential of compounds like this compound and traditional androgens is often evaluated using the Hershberger bioassay in a castrated rat model.

Methodology:

-

Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

-

Acclimatization: The animals are allowed to recover for a period (e.g., 7-14 days) to allow for the regression of androgen-dependent tissues.

-

Treatment: The rats are then treated with the test compound (e.g., this compound or testosterone propionate as a reference androgen) or a vehicle control for a specified duration (typically 10 consecutive days).

-

Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.

-

Anabolic activity is assessed by the change in weight of the levator ani muscle.

-

Androgenic activity is determined by the change in weight of androgen-dependent tissues such as the prostate gland and seminal vesicles.

-

-

Ratio Calculation: The anabolic-to-androgenic ratio is calculated by comparing the relative effects of the compound on the levator ani muscle versus the prostate/seminal vesicles. A higher ratio indicates greater tissue selectivity for anabolic effects.

Assessment of Lipid Profile and Liver Function

Monitoring of lipid profiles and liver function is a standard safety assessment in clinical trials involving androgens and SARMs.

Methodology:

-

Blood Sampling: Blood samples are collected from subjects at baseline and at regular intervals throughout the study.

-

Lipid Panel: The following parameters are typically measured:

-

Total Cholesterol

-

High-Density Lipoprotein (HDL) Cholesterol

-

Low-Density Lipoprotein (LDL) Cholesterol

-

Triglycerides

-

-

Liver Function Tests (LFTs): The following liver enzymes are commonly assessed:

-

Alanine Aminotransferase (ALT)

-

Aspartate Aminotransferase (AST)

-

Alkaline Phosphatase (ALP)

-

Total Bilirubin

-

-

Data Analysis: Changes from baseline in these parameters are statistically analyzed to determine the impact of the investigational drug compared to a placebo or a reference compound.

Signaling Pathways

The differential side effect profiles of this compound and traditional androgens can be attributed to their distinct interactions with the androgen receptor (AR) and subsequent downstream signaling.

Traditional Androgen Signaling Pathway

Traditional androgens like testosterone and its potent metabolite dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing it to translocate to the nucleus. In the nucleus, the androgen-AR complex binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of a wide array of genes in various tissues, including muscle, bone, prostate, skin, and the central nervous system. This widespread, non-selective activation is responsible for both the desired anabolic effects and the undesired androgenic side effects.

This compound (SARM) Signaling Pathway

This compound, as a SARM, also binds to the androgen receptor. However, its non-steroidal structure is thought to induce a unique conformational change in the AR. This altered conformation may lead to the recruitment of different co-regulatory proteins (coactivators or corepressors) in a tissue-specific manner. Consequently, the this compound-AR complex may preferentially activate anabolic pathways in muscle and bone while having a reduced or antagonistic effect in androgenic tissues like the prostate and skin. This tissue-selective gene regulation is the theoretical basis for the improved side effect profile of SARMs.

Experimental Workflow: Preclinical to Clinical Evaluation of Androgenic Compounds

The development and evaluation of new androgenic compounds like this compound follow a structured experimental workflow to characterize their efficacy and safety.

Conclusion

This compound shows promise as a tissue-selective anabolic agent with a potentially more favorable side effect profile compared to traditional androgens. Preclinical data, particularly the higher anabolic-to-androgenic ratio, suggest a reduced risk of androgenic side effects such as prostate enlargement. However, the existing data on this compound is limited, and more comprehensive, long-term clinical studies in humans are required to fully elucidate its safety and efficacy. Researchers and drug development professionals should proceed with caution, acknowledging the well-established risks of traditional androgens and the current data gaps for novel SARMs like this compound.

References

- 1. moreplatesmoredates.com [moreplatesmoredates.com]

- 2. ACP 105 SARM: Is It The Most Underrated Muscle Builder Ever? [sarms.io]

- 3. medisearch.io [medisearch.io]

- 4. Effects of testosterone enanthate in normal men: experience from a multicenter contraceptive efficacy study. World Health Organization Task Force on Methods for the Regulation of Male Fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Tissue Selectivity of ACP-105: A Comparative In Vivo Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo tissue selectivity of the selective androgen receptor modulator (SARM) ACP-105 against other notable alternatives such as Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD-140). This analysis is supported by available preclinical experimental data to validate the therapeutic potential of this compound.

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds designed to elicit the anabolic benefits of androgens in muscle and bone, while minimizing the androgenic side effects on other tissues, such as the prostate.[1] this compound is a non-steroidal SARM that has demonstrated potent anabolic effects with minimal impact on the prostate in preclinical models.[2][3] This guide delves into the comparative tissue selectivity of this compound, offering a quantitative and methodological overview for research and development purposes.

Comparative Analysis of Anabolic and Androgenic Activity

The tissue selectivity of a SARM is often quantified by its anabolic-to-androgenic ratio. This ratio compares the desired anabolic effects on muscle to the undesired androgenic effects on tissues like the prostate. Preclinical studies in castrated rat models provide the primary data for this comparison.

| Compound | Anabolic:Androgenic Ratio | Anabolic Activity (%) | Androgenic Activity (Prostate, %) | Key Findings |

| This compound | 3.19:1 [4] | 67%[4] | 21% | Demonstrates a favorable separation of anabolic and androgenic effects, though modest compared to some other SARMs. |

| Ostarine (MK-2866) | Not explicitly quantified in a direct ratio in the provided results. | Not explicitly quantified in the provided results. | Not explicitly quantified in the provided results. | Known for its tissue-selective anabolic activity in muscle and bone with a favorable safety profile in early clinical trials. |

| Ligandrol (LGD-4033) | >500:1 | Potent anabolic activity demonstrated in preclinical and early clinical studies. | Exhibits partial agonist activity on the prostate. | Shows very high selectivity for muscle and bone. |

| Testolone (RAD-140) | 90:1 | Potent anabolic effects in muscle and bone. | Exhibits significantly less androgenic activity on the prostate compared to testosterone. | Demonstrates a high degree of tissue selectivity with potent anabolic action. |

Disclaimer: The data presented in this table is compiled from various preclinical studies and may not be directly comparable due to potential differences in experimental protocols.

Experimental Protocols: The Hershberger Assay

The "gold standard" for assessing the in vivo androgenic and anabolic activity of a compound is the Hershberger assay. This bioassay utilizes a castrated male rat model to determine the effects of a test substance on the weights of various androgen-responsive tissues.

Workflow for the Hershberger Assay

Caption: Workflow of the Hershberger Assay.

Key Methodological Steps:

-

Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-responsive tissues highly sensitive to exogenous compounds.

-

Dosing: The test compound (e.g., this compound) is administered daily for a specified period, typically 10 consecutive days. A vehicle control group and a positive control group (typically treated with testosterone propionate) are included for comparison.

-

Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are carefully dissected and weighed.

-

Anabolic Tissues: The levator ani muscle is the primary indicator of anabolic activity.

-

Androgenic Tissues: The ventral prostate and seminal vesicles are the primary indicators of androgenic activity.

-

-

Data Analysis: The weights of the tissues from the test group are compared to those of the control groups. The anabolic and androgenic activities are expressed as a percentage of the response to the positive control. This allows for the calculation of the anabolic-to-androgenic ratio.

Signaling Pathway of this compound

This compound, like other SARMs, functions as an agonist for the androgen receptor (AR). Upon binding to the AR in the cytoplasm, the this compound/AR complex translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the transcription of target genes. This process ultimately results in the desired anabolic effects in muscle and bone. The tissue selectivity of SARMs is believed to be due to their unique conformational changes induced in the AR, leading to differential co-regulator recruitment in various tissues.

Downstream of AR activation, signaling pathways such as the PI3K/Akt/mTOR pathway are implicated in mediating the anabolic effects of androgens.

Caption: this compound Signaling Pathway.

Conclusion

The available in vivo data from preclinical studies in rats indicate that this compound is a selective androgen receptor modulator with a notable separation of anabolic and androgenic effects, as evidenced by its anabolic-to-androgenic ratio of 3.19:1. While it demonstrates clear tissue selectivity, particularly in its minimal impact on the prostate compared to its anabolic action on muscle, other SARMs such as LGD-4033 and RAD-140 have been reported to have even higher anabolic-to-androgenic ratios in their respective preclinical evaluations.

It is crucial for researchers to consider that direct comparisons between these compounds are challenging without head-to-head studies conducted under identical experimental conditions. The information presented in this guide, based on the available scientific literature, serves as a valuable resource for understanding the in vivo tissue selectivity profile of this compound and its standing relative to other well-known SARMs. Further research, including well-controlled comparative in vivo studies, is necessary to definitively establish the relative tissue selectivity and therapeutic potential of these compounds.

References

Comparative Transcriptomic Analysis: ACP-105 and Dihydrotestosterone

A comprehensive guide for researchers and drug development professionals on the molecular effects of the selective androgen receptor modulator (SARM) ACP-105 and the endogenous androgen dihydrotestosterone (DHT).

This guide provides a detailed comparison of the known transcriptomic effects, signaling pathways, and experimental methodologies related to this compound and dihydrotestosterone (DHT). While direct comparative transcriptomic data for this compound and DHT in the same experimental system is not currently available in the public domain, this document synthesizes existing research to offer valuable insights for the scientific community.

Executive Summary

Dihydrotestosterone, a potent natural androgen, is known to regulate a wide array of genes in various tissues, including skeletal muscle. Its transcriptomic profile in muscle reveals a coordinated upregulation of genes involved in protein synthesis, cell proliferation, and energy metabolism.[1][2] this compound is a non-steroidal SARM designed to elicit the anabolic effects of androgens with greater tissue selectivity, aiming to minimize androgenic side effects.[3] Although specific genome-wide transcriptomic data for this compound is not publicly available, its mechanism of action via the androgen receptor (AR) suggests an overlap with DHT's targets, particularly those related to muscle growth. This guide presents the detailed transcriptomic footprint of DHT in skeletal muscle as a foundational reference for understanding the potential molecular actions of selective androgen receptor modulators like this compound.

Comparative Molecular Mechanisms and Signaling Pathways

Both this compound and DHT exert their effects primarily through the androgen receptor (AR), a ligand-activated transcription factor. However, the nature of their interaction with the AR and the subsequent downstream signaling events may differ, leading to varied physiological outcomes.

Dihydrotestosterone (DHT) Signaling:

DHT, a metabolite of testosterone, is a powerful agonist of the androgen receptor.[4] Upon binding to DHT, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-DHT complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This can lead to a broad range of physiological effects, including the development and maintenance of male secondary sexual characteristics and anabolic effects on muscle and bone.

This compound Signaling:

As a Selective Androgen Receptor Modulator, this compound also binds to the androgen receptor. The key difference lies in its "selective" nature, which is thought to arise from its unique chemical structure, leading to a distinct AR conformation upon binding. This altered conformation may result in differential recruitment of co-regulatory proteins (co-activators and co-repressors) to the AR-ligand complex. Consequently, the transcriptional activity of AR is modulated in a tissue-specific manner, favoring anabolic effects in muscle and bone while having a reduced impact on androgenic tissues like the prostate.

Transcriptomic Effects of Dihydrotestosterone in Skeletal Muscle

A study by Yoshioka et al. (2006) investigated the global gene expression changes in the skeletal muscle of castrated mice following DHT administration. The study identified 79 transcripts that were differentially expressed. The primary functions of the induced transcripts within 3 hours of DHT injection are summarized below.

Table 1: Functional Classification of Genes Upregulated by DHT in Mouse Skeletal Muscle

| Functional Category | Number of Upregulated Genes | Example Genes (if available) |

| Transcription | 5 | - |

| Protein Synthesis, Modification, and Degradation | 10 | - |

| Muscle Contraction and Relaxation | 4 | - |

| Cell Signaling | 12 | - |

| Polyamine Biosynthesis | 2 | - |

| Cell Cycle Progression and Arrest | 6 | - |

| Angiogenesis | 3 | - |

| Energy Metabolism | 18 | - |

| Immunity | 3 | - |

| Partially Characterized/Novel | 16 | - |

Source: Adapted from Yoshioka et al., Journal of Molecular Endocrinology, 2006.

These findings suggest that DHT promotes a pro-anabolic state in skeletal muscle at the transcriptional level by enhancing protein synthesis, cell signaling, cell proliferation, and ATP production.

Experimental Protocols

The following is a summary of the experimental methodology used in the study of DHT's transcriptomic effects on mouse skeletal muscle.

Experimental Design for DHT Transcriptomics in Mouse Skeletal Muscle:

Key Methodological Steps:

-

Animal Model: Male mice were castrated to deplete endogenous androgens.

-

Treatment: A single injection of DHT was administered to the castrated mice. Control groups included intact and castrated mice without DHT treatment.

-

Tissue Collection: Skeletal muscle was harvested at 1, 3, 6, and 24 hours post-injection.

-

Transcriptome Analysis: Total RNA was extracted from the muscle tissue, and Serial Analysis of Gene Expression (SAGE) was performed to quantify the expression levels of a large number of transcripts.

-

Data Analysis: Statistical analysis was used to identify genes with significantly altered expression levels in response to DHT treatment.

Conclusion and Future Directions

The available data provides a solid foundation for understanding the transcriptomic effects of DHT in skeletal muscle, highlighting its role in promoting an anabolic environment. While direct comparative data for this compound is lacking, its mechanism as a SARM suggests that it likely modulates a subset of these DHT-regulated genes, particularly those involved in myogenesis and protein synthesis.

Future research employing techniques such as RNA-sequencing to directly compare the transcriptomic profiles of this compound and DHT in skeletal muscle and other relevant tissues is crucial. Such studies will elucidate the molecular basis for the tissue selectivity of SARMs and aid in the development of more targeted and safer anabolic therapies. Researchers are encouraged to investigate the differential recruitment of AR co-regulators by this compound and DHT to further understand their distinct downstream effects.

References

- 1. Effects of dihydrotestosterone on skeletal muscle transcriptome in mice measured by serial analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. medisearch.io [medisearch.io]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

Independent Verification of ACP-105's Partial Agonist Activity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-105 is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has garnered interest for its potential therapeutic applications. A key characteristic attributed to this compound is its partial agonist activity at the androgen receptor (AR). This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data, to independently verify its partial agonist profile.

Understanding Partial Agonism

A full agonist is a compound that binds to and fully activates a receptor, eliciting the maximum possible response. In contrast, a partial agonist binds to the same receptor but only partially activates it, resulting in a submaximal response, even at saturating concentrations. This property can be advantageous in therapeutic contexts, as it may offer a more balanced safety and efficacy profile by avoiding the overstimulation of the receptor.

In Vitro Verification of Partial Agonist Activity

The initial characterization of this compound by Schlienger et al. (2009) established its partial agonist activity relative to the natural full agonist, testosterone.[1] This was determined using a receptor selection and amplification technology (R-SAT) assay.

Experimental Protocol: Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a functional assay used to determine the agonist or antagonist activity of a compound on a specific receptor. The general steps are as follows:

-

Cell Culture: Mammalian cells (e.g., CHO or HEK293) are engineered to express the human androgen receptor (AR) and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.

-

Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., this compound) and a reference full agonist (e.g., testosterone or dihydrotestosterone - DHT).

-

Reporter Gene Assay: After a set incubation period, the cells are lysed, and the activity of the reporter gene is measured. The level of reporter gene expression is proportional to the degree of AR activation.

-

Data Analysis: Dose-response curves are generated by plotting the reporter gene activity against the compound concentration. The maximal efficacy (Emax) and the concentration required to elicit 50% of the maximal response (EC50) are calculated. A partial agonist will have a significantly lower Emax compared to a full agonist.

Comparative In Vivo Data